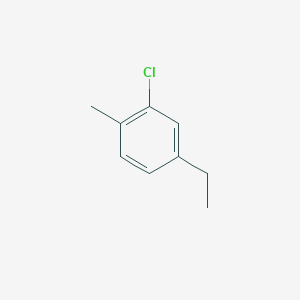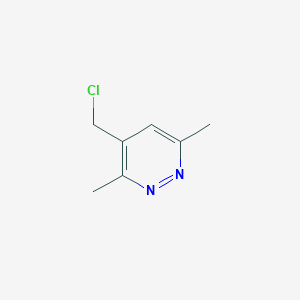
4-(Chloromethyl)-3,6-dimethylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-3,6-dimethylpyridazine is an organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of a six-membered ring The presence of a chloromethyl group at the 4-position and methyl groups at the 3 and 6 positions makes this compound unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-3,6-dimethylpyridazine typically involves the chloromethylation of 3,6-dimethylpyridazine. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Chloromethyl)-3,6-dimethylpyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes under specific conditions.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran or diethyl ether.
Major Products:
Nucleophilic Substitution: Substituted pyridazine derivatives.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Applications De Recherche Scientifique
4-(Chloromethyl)-3,6-dimethylpyridazine has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its derivatives are used in the development of new materials and catalysts.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is used in the production of agrochemicals, dyes, and polymers due to its reactivity and versatility.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-3,6-dimethylpyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific derivative and application.
Comparaison Avec Des Composés Similaires
4-(Chloromethyl)pyridine: Similar in structure but lacks the additional methyl groups.
3,6-Dimethylpyridazine: Lacks the chloromethyl group.
4-(Bromomethyl)-3,6-dimethylpyridazine: Similar but with a bromomethyl group instead of a chloromethyl group.
Uniqueness: 4-(Chloromethyl)-3,6-dimethylpyridazine is unique due to the presence of both chloromethyl and methyl groups, which confer distinct reactivity and properties. This combination allows for diverse chemical modifications and applications, making it a valuable compound in various research and industrial contexts.
Propriétés
Formule moléculaire |
C7H9ClN2 |
|---|---|
Poids moléculaire |
156.61 g/mol |
Nom IUPAC |
4-(chloromethyl)-3,6-dimethylpyridazine |
InChI |
InChI=1S/C7H9ClN2/c1-5-3-7(4-8)6(2)10-9-5/h3H,4H2,1-2H3 |
Clé InChI |
BBQYQRZGFCYQOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=N1)C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


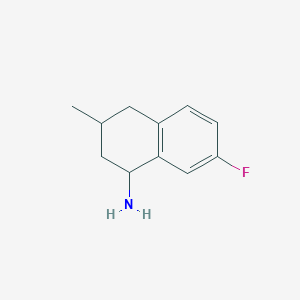
![{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13220227.png)

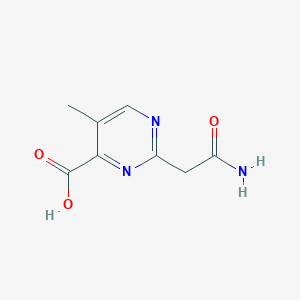
![8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13220247.png)

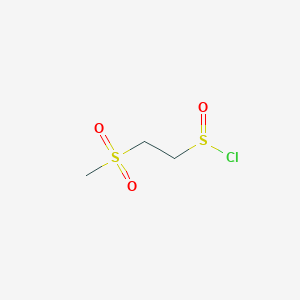
![1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13220268.png)
![5,5-Dimethyl-1-oxa-spiro[2.5]octane](/img/structure/B13220277.png)
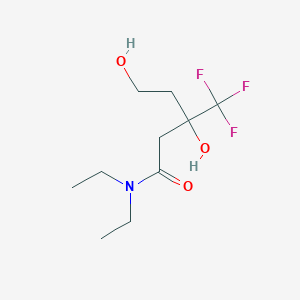
![(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13220290.png)
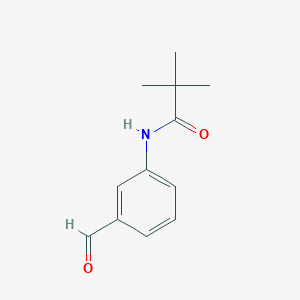
amine](/img/structure/B13220302.png)
